Fosinoprilat-d7

Description

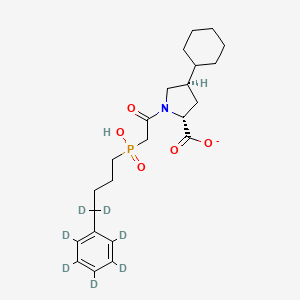

Structure

2D Structure

Properties

IUPAC Name |

(2R,4R)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-hydroxyphosphoryl]acetyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/p-1/t20-,21+/m0/s1/i1D,3D,4D,9D,10D,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIWWYDXDVSWAZ-LXKGALOTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@H](C[C@@H]2C(=O)[O-])C3CCCCC3)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO5P- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Spectroscopic Validation of Fosinoprilat D7

Deuterium (B1214612) Incorporation Strategies for Fosinoprilat-d7

The synthesis of this compound involves the strategic replacement of seven hydrogen atoms with deuterium. This process, known as deuteration, results in a molecule with a higher molecular weight but nearly identical chemical properties to its non-labeled counterpart. vulcanchem.com

Specific Isotopic Labeling Approaches and Precursors

The synthesis of this compound is achieved by using deuterated precursors in the chemical synthesis process. The IUPAC name, (2S, 4S)-4-cyclohexyl-1-(2-(hydroxy(4-(phenyl-d5)butyl-4, 4-d2)phosphoryl)acetyl)pyrrolidine-2-carboxylic acid, reveals the specific locations of the deuterium atoms. veeprho.com Five deuterium atoms are located on the phenyl ring (phenyl-d5), and two are on the butyl chain at the fourth position (butyl-4,4-d2). veeprho.comcaymanchem.com

The synthesis of the Fosinopril (B1673572) sodium salt, a related compound, involves a multi-step process that includes the preparation of a mixture of four diastereomers, followed by the separation of the desired isomer. google.com A similar pathway can be inferred for its deuterated analog, where deuterated starting materials are used. Key precursors for the synthesis of non-deuterated Fosinoprilat (B1673573) include 2-[ethoxy(4-phenylbutyl)phosphinyl]acetaldehyde and trans-4-Cyclohexyl-L-proline. chemsrc.com For the synthesis of this compound, the precursor (4-(phenyl-d5)butyl-4,4-d2)phosphinyl acetic acid would be a critical deuterated intermediate.

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1279220-43-7 | C23H27D7NO5P scbt.com | 442.55 scbt.com |

| Fosinopril-d7 sodium salt | 1217819-83-4 caymanchem.com | C30H38D7NO7P • Na caymanchem.com | 592.7 caymanchem.com |

| Fosinoprilat (unlabeled) | 95399-71-6 | C23H34NO5P | 435.49 |

| Methylphenyl Fosinopril-d5 | Not Available | C37H47D5NO7P vulcanchem.com | 658.82 vulcanchem.com |

Optimization and Challenges in Deuterated Fosinoprilat Synthesis

The synthesis of deuterated compounds like this compound presents several challenges. A primary challenge in phosphinate chemistry is the manipulation of protecting groups, as the phosphinate itself is acidic and charged at neutral pH, making purification by standard organic synthetic methods difficult. liverpool.ac.uk The synthesis process can also lead to a complex mixture of side products, requiring long reaction times for completion. liverpool.ac.uk

Furthermore, impurities can arise from unreacted starting materials and intermediates from the final steps of the synthesis, which may be difficult to remove due to their structural similarity to the final product. unr.edu.ar Side-reactions such as incomplete reactions, overreactions, isomerization, dimerization, or rearrangements can also contribute to the formation of by-products. unr.edu.ar The stability of the compound is another consideration, as Fosinopril has been shown to undergo hydrolysis under various conditions. researchgate.net

Despite these challenges, the demand for deuterated compounds in drug discovery has spurred the development of site-selective and efficient synthetic methods. nih.gov The use of stable isotope-labeled compounds is crucial for studying protein turnover, protein interactions, and environmental processes.

Advanced Spectroscopic and Chromatographic Characterization of this compound

Application of High-Resolution Mass Spectrometry for Isotopic Purity Confirmation

High-resolution mass spectrometry (HRMS) is a primary tool for confirming the isotopic purity of this compound. This technique can accurately determine the molecular weight of the compound, which will be higher than the unlabeled Fosinoprilat due to the seven deuterium atoms. The distinct mass signature of the deuterated compound allows for its use as an internal standard in quantitative mass spectrometry methods. vulcanchem.com The purity of commercially available this compound is often stated as greater than 95%. For the related Fosinopril-d7 sodium salt, the purity is specified as ≥99% deuterated forms (d1-d7). caymanchem.comcaymanchem.com

Advanced Bioanalytical Applications of Fosinoprilat D7

Fosinoprilat-d7 as an Internal Standard in Quantitative Bioanalytical Assays

In the realm of quantitative bioanalysis, particularly in pharmacokinetic studies, the use of a stable isotope-labeled internal standard is paramount for achieving accuracy and precision. This compound, by virtue of its structural similarity and mass difference from the unlabeled analyte, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. It co-elutes with the analyte, experiencing similar extraction recovery and ionization effects, thereby compensating for variations during sample preparation and analysis.

Method Development for Fosinoprilat (B1673573) and Fosinopril (B1673572) Quantification in Pre-clinical Biological Matrices

The simultaneous determination of the prodrug fosinopril and its active metabolite fosinoprilat in pre-clinical biological matrices, such as rat or dog plasma, presents unique challenges due to the in-vitro hydrolysis of fosinopril. nih.gov To address this, method development focuses on stabilizing fosinopril. A common approach involves the acidification of plasma samples immediately after collection. nih.govnih.gov The addition of formic acid has been shown to effectively inhibit esterase activity, thus preventing the ex-vivo conversion of fosinopril to fosinoprilat. nih.gov

Sample preparation techniques are selected to ensure high recovery and minimal matrix effects. While protein precipitation is a rapid method, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are often preferred for their ability to provide cleaner extracts, which is crucial for sensitive LC-MS/MS analysis. nih.govresearchgate.net For instance, a method utilizing LLE for plasma samples has been successfully developed. nih.gov Another validated method employed SPE for the purification of both analytes and their internal standards from human serum. nih.gov

Chromatographic separation is typically achieved using reversed-phase columns, such as C8 or C18, with gradient elution. nih.govresearchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid in water. nih.govresearchgate.netresearchgate.net Detection is performed using a tandem mass spectrometer, often in the positive electrospray ionization (ESI) mode, monitoring specific precursor to product ion transitions (Multiple Reaction Monitoring - MRM) for both the analytes and the internal standard, this compound. nih.govnih.gov

A summary of typical LC-MS/MS conditions for the analysis of fosinopril and fosinoprilat is presented below:

| Parameter | Fosinopril | Fosinoprilat | This compound (IS) |

| Precursor Ion (m/z) | Varies by method | Varies by method | Varies by method |

| Product Ion (m/z) | Varies by method | Varies by method | Varies by method |

| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |

| Column | C8 or C18 | C8 or C18 | C8 or C18 |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer | Acetonitrile/Methanol and aqueous buffer | Acetonitrile/Methanol and aqueous buffer |

| Extraction | LLE or SPE | LLE or SPE | LLE or SPE |

Validation Parameters of Bioanalytical Methods Employing this compound

A bioanalytical method's reliability is established through rigorous validation, which assesses several key parameters. For methods employing this compound, these parameters demonstrate the robustness and accuracy of the assay.

Linearity: The calibration curves for both fosinopril and fosinoprilat consistently demonstrate good linearity over a defined concentration range. For example, one validated method showed linearity from 0.1 to 150 ng/mL for fosinopril and 1 to 1500 ng/mL for fosinoprilat in rat plasma. nih.gov Another study in human plasma reported linear ranges of 0.1-15.0 ng/mL for fosinopril and 1.0-700 ng/mL for fosinoprilat. researchgate.netnih.gov

Sensitivity: The lower limit of quantification (LLOQ) is a critical parameter, especially for the prodrug fosinopril, which is present at low concentrations. Developed methods have achieved LLOQs as low as 0.1 ng/mL for fosinopril and 1.0 ng/mL for fosinoprilat in plasma. nih.govresearchgate.netnih.gov

Accuracy and Precision: Intra- and inter-batch accuracy and precision are evaluated using quality control (QC) samples at multiple concentration levels. Validated methods consistently show acceptable accuracy (typically within ±15% of the nominal value) and precision (relative standard deviation, RSD, ≤15%). researchgate.netnih.gov For instance, one method reported intra- and inter-assay precisions within 7% and 11% (RSD), respectively, for both analytes. nih.gov

Recovery and Matrix Effect: The extraction recovery of the analytes and the internal standard should be consistent and reproducible. High recovery values, often exceeding 90%, have been reported for both fosinopril and fosinoprilat. nih.gov The matrix effect, which assesses the influence of endogenous plasma components on the ionization of the analytes, should be minimal. The use of a stable isotope-labeled internal standard like this compound is instrumental in mitigating potential matrix effects.

Stability: The stability of fosinopril and fosinoprilat is assessed under various conditions that mimic sample handling and storage. This includes bench-top stability at room temperature, long-term stability at low temperatures (e.g., -80°C), and freeze-thaw stability. nih.gov Studies have confirmed that with appropriate stabilization techniques, such as the addition of formic acid, both analytes remain stable throughout the analytical process. nih.gov

A table summarizing key validation parameters from a representative study is provided below:

| Validation Parameter | Fosinopril | Fosinoprilat |

| Linearity Range (ng/mL) | 0.1 - 150 | 1 - 1500 |

| LLOQ (ng/mL) | 0.1 | 1 |

| Accuracy (% bias) | Within ±15% | Within ±15% |

| Precision (% RSD) | ≤15% | ≤15% |

| Recovery | >95% | >91% |

| Matrix Effect | Negligible | Negligible |

| Short-term Stability (RT, 6h) | Stable | Stable |

| Long-term Stability (-80°C, 30 days) | Stable | Stable |

| Freeze-Thaw Stability (3 cycles) | Stable | Stable |

| Post-preparative Stability (4°C, 36h) | Stable | Stable |

Isotope Dilution Mass Spectrometry Principles for Fosinoprilat Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. This "isotope-labeled standard" acts as an ideal internal standard. The fundamental principle of IDMS is that the labeled and unlabeled compounds behave identically during sample preparation and analysis.

By measuring the ratio of the mass spectrometric response of the endogenous analyte (fosinoprilat) to that of the added labeled standard (this compound), a highly accurate and precise quantification can be achieved. This ratio is directly proportional to the concentration of the analyte in the original sample. The use of this compound in IDMS effectively corrects for any sample loss during extraction, as well as for any variations in ionization efficiency in the mass spectrometer, leading to highly reliable results.

Integration of this compound in High-Throughput Bioanalysis and Automation

The demand for faster analysis in pre-clinical and clinical studies has driven the integration of automated systems into the bioanalytical workflow. This compound is well-suited for such high-throughput environments. The robustness of LC-MS/MS methods using a stable isotope-labeled internal standard allows for the implementation of simplified and rapid sample preparation techniques, such as protein precipitation, which are amenable to automation using robotic liquid handlers.

These automated systems can perform tasks such as sample aliquoting, addition of the internal standard (this compound), protein precipitation, and transfer of the supernatant for analysis. This not only significantly increases sample throughput but also enhances the reproducibility and reduces the potential for human error. The development of ultra-fast liquid chromatography (UFLC) methods, with run times as short as 5 minutes, further complements the high-throughput capabilities. nih.gov The combination of automated sample processing and rapid chromatographic analysis, enabled by the use of reliable internal standards like this compound, is crucial for accelerating drug development timelines. mdpi.com

Mechanistic Pharmacological and Biochemical Investigations Utilizing Fosinoprilat D7 in Vitro and Pre Clinical Focus

Elucidation of Enzyme Kinetics and Binding Affinities of Fosinoprilat-d7

The primary mechanism of action of Fosinoprilat (B1673573) is the competitive inhibition of angiotensin-converting enzyme (ACE), a key zinc metalloproteinase in the renin-angiotensin system (RAS). drugbank.com this compound is employed as an internal standard in studies designed to quantify Fosinoprilat and elucidate its enzyme kinetics and binding affinities.

In vitro studies have demonstrated that Fosinoprilat is a potent inhibitor of ACE. The inhibitory potency of Fosinoprilat has been quantified through various kinetic parameters. For instance, in studies using purified rabbit lung ACE, Fosinoprilat exhibited a 50% inhibitory concentration (IC50) of 11 nM, indicating strong inhibition of the enzyme. capes.gov.br

Further investigations have delineated the binding affinity of Fosinoprilat to the two catalytically active domains of somatic ACE: the N-domain and the C-domain. High-resolution crystal structures of both the N-domain (nACE) and C-domain (cACE) in complex with Fosinoprilat have been resolved, providing detailed insights into the molecular interactions. nih.gov These studies reveal that Fosinoprilat binds to the active site of ACE, with its phosphinic acid moiety interacting with the essential zinc ion. acs.org

Kinetic data has shown that Fosinoprilat exhibits a degree of selectivity for the N-domain of ACE. drugbank.com In one comparative study, Fosinoprilat was found to be slightly more specific for the N-domain, which may contribute to some of its unique pharmacological effects. drugbank.com The inhibition constant (Ki) for Fosinoprilat's interaction with ACE has been reported, further quantifying its binding affinity. For the nACE domain, a Ki value of 1.5 nM has been documented. nih.gov

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 11 nM | Purified rabbit lung ACE | capes.gov.br |

| Ki (nACE) | 1.5 nM | Human nACE | nih.gov |

This table summarizes key enzyme kinetic parameters for Fosinoprilat.

The selectivity of a drug is a critical determinant of its therapeutic index. While the primary target of Fosinoprilat is ACE, in vitro studies are essential to investigate potential off-target interactions. Pre-clinical studies in pithed rats have shown that fosinopril (B1673572) had no effect on the pressor or chronotropic effects of norepinephrine (B1679862) or electrical stimulation of the sympathetic ganglia, suggesting a lack of significant interaction with the adrenergic system. capes.gov.br

The selectivity of Fosinoprilat for ACE over other related enzymes is a key feature. Its unique phosphinic acid structure contributes to its high affinity and specificity for the active site of ACE. acs.org While comprehensive in vitro screening against a broad panel of receptors and enzymes is a standard part of drug development, specific data on off-target interactions for Fosinoprilat beyond the adrenergic system is not extensively detailed in the provided search results. It is important to note that some ACE inhibitors have been associated with off-target effects, but Fosinoprilat's profile in this regard appears favorable based on available pre-clinical data. capes.gov.br

Studies on Angiotensin-Converting Enzyme Inhibition Dynamics

Cellular Uptake and Intracellular Distribution Studies of Fosinoprilat and its Deuterated Analog

The cellular uptake and intracellular distribution of Fosinoprilat are critical for its pharmacological activity, particularly its effects on tissue-based renin-angiotensin systems. Studies utilizing cell culture models have provided insights into the mechanisms governing its transport across cellular membranes.

Research using Caco-2 cells, a model for intestinal absorption, and SKPT cells, a model for renal reabsorption, has demonstrated that Fosinoprilat is a substrate for the peptide transporters PEPT1 and PEPT2. nih.gov The uptake of Fosinoprilat was found to be a proton-coupled, saturable process, and it competitively inhibited the transport of the known peptide transporter substrate, GlySar. nih.gov

The affinity of the apical peptide transporter for Fosinoprilat was significantly greater than that of the basolateral transporter in both Caco-2 and SKPT cells, as indicated by the Michaelis-Menten constant (Km). nih.gov This suggests a directional transport of the drug.

| Cell Line | Transporter | Km (µM) | Reference |

| Caco-2 | Apical | 154 | nih.gov |

| Caco-2 | Basolateral | 458 | nih.gov |

| SKPT | Apical | 22 | nih.gov |

| SKPT | Basolateral | 104 | nih.gov |

This table presents the Michaelis-Menten constants (Km) for Fosinoprilat uptake by apical and basolateral peptide transporters in different cell lines.

Furthermore, studies on rat hearts have shown that the uptake of Fosinoprilat by the myocardium is significantly greater than that of other ACE inhibitors like lisinopril (B193118) and enalaprilat. oup.com This "cardiophilic" property may be due to the phosphinic acid moiety of Fosinoprilat, leading to its accumulation within the myocardium. oup.com

While these studies focus on Fosinoprilat, the use of this compound as an internal standard is crucial for the accurate quantification of the parent compound in these complex biological matrices, thereby enabling the determination of its cellular uptake and distribution kinetics.

Mechanistic Examination of Metabolic Pathways of Fosinoprilat Utilizing Deuterated Tracers (Pre-clinical models or in vitro)

This compound is an invaluable tool for elucidating the metabolic fate of Fosinoprilat in pre-clinical and in vitro models. By acting as a stable isotope-labeled tracer, it allows for the unambiguous identification and quantification of metabolites.

In vitro studies using human and rat liver microsomes have been instrumental in identifying the metabolic pathways of Fosinopril. These studies have shown that Fosinopril is hydrolyzed to its active metabolite, Fosinoprilat. nih.gov Fosinoprilat itself undergoes further metabolism. hres.cafda.gov

Pre Clinical Pharmacokinetic and Metabolic Profiling of Fosinoprilat Using Deuterated Tracers

Application of Fosinoprilat-d7 for Isotopic Tracing in Animal Pharmacokinetic Models

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern pharmacokinetic research. In animal models, which are essential for predicting a drug's behavior in humans, these tracers allow for the differentiation between the administered drug and its endogenous counterparts or previously existing metabolites. google.com This is particularly important for compounds like fosinoprilat (B1673573), where baseline levels might interfere with accurate measurement. The deuterated label provides a distinct mass signature that can be unequivocally detected by mass spectrometry, facilitating highly sensitive and specific quantification. researchgate.netcaymanchem.com

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) Pathways

Fosinopril (B1673572) is a prodrug that is rapidly and completely hydrolyzed to its active form, fosinoprilat, primarily in the gastrointestinal mucosa and liver. nih.govhres.canih.gov Studies using radiolabeled fosinopril have been instrumental in elucidating its ADME properties. After oral administration, approximately 36% of the dose is absorbed. hres.cahres.ca

The distribution of fosinoprilat is characterized by high plasma protein binding of over 99%. nih.gov Following intravenous administration, fosinoprilat is eliminated through both renal and hepatic pathways in roughly equal measure. hres.cahres.ca After an oral dose of radiolabeled fosinopril, about half of the absorbed radioactivity is excreted in the urine and the other half in the feces, highlighting the dual elimination pathway. hres.cadrugs.com This dual excretion mechanism is a key feature of fosinoprilat, as it allows for compensatory elimination in patients with impaired renal function, where hepatic clearance increases to offset the reduced renal clearance. nih.govnih.govnih.gov

| Parameter | Description | Source |

| Absorption | The absolute absorption of fosinopril averages 36% of an oral dose. The primary site of absorption is the proximal small intestine. | hres.cahres.ca |

| Distribution | Fosinoprilat is highly bound to plasma proteins (>99%). | nih.gov |

| Metabolism | Fosinopril is a prodrug that is completely hydrolyzed to the active metabolite, fosinoprilat. | nih.govhres.canih.gov |

| Excretion | Fosinoprilat is eliminated by both the kidneys and the liver. Approximately 50% of an absorbed dose is excreted in the urine and 50% in the feces. | hres.cadrugs.com |

Tissue-Specific Distribution and Retention Studies

While specific tissue distribution studies focusing solely on this compound are not extensively detailed in the provided results, general pharmacokinetic studies of fosinoprilat provide insights. The high plasma protein binding of fosinoprilat suggests that its distribution into tissues is somewhat limited. nih.gov However, studies in animal models have shown that fosinopril can cross the blood-brain barrier. nih.gov Following multiple doses in animal models of fungal infections, one study on an unrelated compound found the highest concentrations in the lung and liver, followed by the spleen and kidney, with measurable concentrations in the brain at higher doses. nih.gov Such studies, when conducted with this compound, would provide more definitive data on tissue penetration and retention, crucial for understanding its pharmacological effects and potential for tissue-specific accumulation.

Comparative Metabolic Stability Assessments of Fosinoprilat and this compound in In Vitro Systems

In vitro metabolic stability assays are a fundamental component of pre-clinical drug development, providing an early indication of a compound's susceptibility to biotransformation. if-pan.krakow.plnuvisan.com These assays typically utilize liver microsomes or hepatocytes from various species, including humans, rats, mice, dogs, and monkeys, to simulate the metabolic environment of the liver. nuvisan.compharmaron.com The stability of a compound is assessed by incubating it with these systems and measuring its disappearance over time. beckman.com

While specific comparative stability data for fosinoprilat versus this compound is not available in the search results, the principle of using deuterated compounds in such assays is well-established. The deuterium (B1214612) substitution in this compound is not expected to significantly alter its intrinsic metabolic stability compared to the non-labeled compound, as the carbon-deuterium bond is generally more stable than a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. However, this effect is typically small for sites not directly involved in metabolic cleavage. Therefore, this compound would be expected to exhibit similar metabolic stability to fosinoprilat in in vitro systems like human liver microsomes. researchgate.net These assays are crucial for predicting in vivo pharmacokinetic parameters such as clearance and bioavailability. if-pan.krakow.pl

| Assay System | Typical Components | Purpose | Source |

| Liver Microsomes | Sub-cellular fraction containing Phase I metabolic enzymes (e.g., CYPs). Requires co-factors like NADPH. | To assess intrinsic clearance and Phase I metabolic pathways. | pharmaron.comcharnwooddiscovery.com |

| Hepatocytes | Intact liver cells containing both Phase I and Phase II metabolic enzymes. | Provides a more complete picture of hepatic metabolism. | nuvisan.com |

Identification and Profiling of Metabolites via Isotopic Labeling

Isotopic labeling with this compound is a powerful technique for metabolite identification. The unique mass shift introduced by the deuterium atoms allows for the confident identification of drug-related material in complex biological samples analyzed by mass spectrometry. nih.gov

Studies using human and rat liver microsomes have identified several metabolites of fosinopril and fosinoprilat. nih.gov After oral administration of radiolabeled fosinopril, the primary component in plasma is the active metabolite, fosinoprilat, accounting for about 75% of the radioactivity. hres.ca Other metabolites include a glucuronide conjugate of fosinoprilat (20-30%) and a p-hydroxy metabolite of fosinoprilat (1-5%). hres.ca In urine, approximately 75% of the excreted drug is fosinoprilat, with the remainder being primarily the glucuronide conjugate. hres.ca Interestingly, in rats, the para-hydroxy metabolite is as potent an ACE inhibitor as fosinoprilat itself, while the glucuronide conjugate is inactive. hres.ca

A study using high-resolution mass spectrometry identified hydroxylated and glucuronidated metabolites of fosinopril and fosinoprilat in incubations with human and rat liver microsomes. nih.gov The hydrolysis of fosinopril to fosinoprilat was found to be more efficient in rat liver microsomes compared to human liver microsomes. nih.gov The use of this compound in such studies would facilitate the differentiation of these metabolites from background noise and endogenous compounds, leading to a more comprehensive metabolic profile.

| Compound | Metabolite | Percentage in Plasma (after oral fosinopril) | Activity | Source |

| Fosinopril | Fosinoprilat | ~75% | Active ACE inhibitor | hres.ca |

| Fosinoprilat | Glucuronide conjugate | 20-30% | Inactive | hres.cahres.ca |

| Fosinoprilat | p-hydroxy metabolite | 1-5% | Potent ACE inhibitor (in rats) | hres.cahres.ca |

Computational Chemistry and Structural Biology Perspectives on Fosinoprilat D7 Interactions

Molecular Modeling and Docking Simulations of Fosinoprilat-Enzyme Complexes

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Fosinoprilat (B1673573), and its protein target, ACE. These simulations rely on the three-dimensional structures of both the enzyme and the inhibitor to calculate the most favorable binding orientation and estimate the binding affinity.

High-resolution crystal structures of Fosinoprilat in complex with both the N-domain (nACE) and C-domain (cACE) of human ACE have been determined (PDB IDs: 7Z6Z and 7Z70, respectively), providing a precise blueprint for these interactions. whiterose.ac.ukrcsb.org Fosinoprilat binds to the active site of ACE, which contains a catalytic zinc ion (Zn²⁺). frontiersin.org The phosphinate group (-PO₂⁻-) of Fosinoprilat is a key feature, acting as a transition-state analog that chelates with the zinc ion. scholarsresearchlibrary.com This interaction is a critical determinant of the inhibitor's high potency. nih.gov

Docking studies reveal an extensive network of interactions between Fosinoprilat and the amino acid residues lining the ACE active site. frontiersin.orgresearchgate.net These interactions, crucial for the stability of the enzyme-inhibitor complex, can be categorized as follows:

Electrostatic and Hydrogen Bonds: The phosphinate oxygen atoms form hydrogen bonds with key residues such as Tyr523 and Gln281, and coordinate with the zinc ion. The carboxylate group of the proline moiety in Fosinoprilat also forms important ionic and hydrogen bonds. researchgate.netresearchgate.net

Table 1: Key Interactions between Fosinoprilat and ACE Residues from Docking Simulations

| Fosinoprilat Moiety | Interacting ACE Residue(s) | Type of Interaction | Reference(s) |

| Phosphinate Group | Zn²⁺, His383, His387, Glu411 | Zinc Coordination, Electrostatic | frontiersin.orgresearchgate.net |

| Phosphinate Oxygen | Tyr523, Gln281 | Hydrogen Bond | frontiersin.orgresearchgate.net |

| Proline Carboxylate | Lys511, Tyr520 | Ionic Bond, Hydrogen Bond | researchgate.net |

| Cyclohexyl Ring | Val518, Val379, Val380 | Hydrophobic | whiterose.ac.ukfrontiersin.org |

| Phenylbutyl Group | His353, His513, Ala354 | Hydrophobic | researchgate.net |

Analysis of Deuterium (B1214612) Isotope Effects on Binding Energetics and Reaction Mechanisms

The replacement of hydrogen with deuterium can influence the energetics of molecular interactions through the kinetic isotope effect (KIE) and the binding isotope effect (BIE). portico.orgnih.gov Deuterium forms a slightly shorter and stronger covalent bond with carbon (C-D) compared to hydrogen (C-H). dovepress.com This difference in bond strength and vibrational frequency is the basis for isotope effects.

In the context of Fosinoprilat-d7, the seven deuterium atoms are located on the phenylbutyl group. pnas.org These C-D bonds are more stable and less prone to cleavage than C-H bonds. While ACE inhibition by Fosinoprilat does not involve the cleavage of these bonds, the isotope substitution can still affect binding affinity through noncovalent interactions. This is known as a binding isotope effect. nih.gov

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is an experimental technique that could be used to probe such subtle differences. HDX-MS measures the rate of deuterium exchange on the backbone amides of the protein, which can reveal changes in protein conformation and dynamics upon ligand binding. mtoz-biolabs.comsingmass.sg A comparative HDX-MS study of ACE with Fosinoprilat versus this compound could potentially detect minor differences in the conformational rigidity induced upon binding, reflecting the nuanced energetic differences imparted by deuteration.

The primary utility of deuteration in drug molecules often lies in altering metabolic pathways, particularly those involving cytochrome P450-mediated oxidation, which relies on C-H bond cleavage. portico.orgresearchgate.net By replacing a hydrogen with a deuterium at a site of metabolic attack (a "soft spot"), the rate of metabolism can be slowed, leading to improved pharmacokinetic properties. researcher.life While Fosinoprilat itself is an active metabolite, further metabolism can occur. hres.ca The deuteration in this compound could potentially slow its rate of any subsequent metabolic inactivation that involves the phenylbutyl moiety, though this is secondary to its direct interaction with ACE.

Table 2: Theoretical Impact of Deuteration on this compound Binding Properties

| Property | Effect of Deuteration (H to D) | Potential Impact on this compound | Reference(s) |

| C-D vs. C-H Bond | Stronger, shorter, lower vibrational frequency | Increased stability of the phenylbutyl group | portico.orgdovepress.com |

| Lipophilicity | Slightly lower for deuterium | Minor alteration of hydrophobic interactions in the S1' pocket | irb.hr |

| Binding Energetics | Can be altered due to changes in hydration and protein interaction energies | Subtle change in binding affinity (Ka) for ACE, potentially measurable by sensitive techniques | nih.govmdpi.com |

| Metabolic Stability | Slower rate of cleavage for C-D bonds in metabolic reactions | Potential for reduced rate of subsequent metabolism involving the phenylbutyl group | researchgate.netresearcher.life |

Structure-Activity Relationship (SAR) Elucidation for Fosinoprilat-Related Compounds

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For ACE inhibitors, SAR has been extensively studied to optimize potency, selectivity, and pharmacokinetic properties. scholarsresearchlibrary.comresearchgate.net ACE inhibitors are generally classified based on the chemical group that binds to the active site zinc ion. Fosinoprilat belongs to the phosphinate-containing class. scholarsresearchlibrary.com

The key structural features of Fosinoprilat and their contribution to its activity are well-established:

Zinc-Binding Group: The phosphinic acid moiety is crucial for high-affinity binding to the Zn²⁺ ion in the ACE active site, mimicking the tetrahedral transition state of peptide hydrolysis. nih.gov This group is a more faithful isostere of the transition state compared to the carboxylate groups found in many other ACE inhibitors. nih.gov

N-Ring with Carboxylic Acid: The proline ring and its terminal carboxylic acid are essential. The proline provides a rigid scaffold, and its carboxylate group interacts with a cationic binding site on the enzyme, mimicking the C-terminal carboxylate of natural ACE substrates. scholarsresearchlibrary.comscielo.br

Hydrophobic Moieties: The 4-cyclohexylproline was the result of modifications to investigate more hydrophobic C-terminal ring systems, leading to a more potent analog. nih.gov Similarly, the lipophilic 4-phenylbutyl group occupies the hydrophobic S1' subsite, contributing significantly to binding affinity. frontiersin.org

Future Directions and Innovative Research Avenues for Fosinoprilat D7

Advancements in Microfluidic and Miniaturized Bioanalytical Platforms

The evolution of bioanalytical science is trending towards miniaturization, with microfluidic and lab-on-a-chip technologies at the forefront. capitalbiotechnology.comscienceopen.comnih.gov These platforms offer unparalleled advantages, including reduced sample and reagent consumption, high-throughput capabilities, and enhanced sensitivity. capitalbiotechnology.comnih.gov The integration of Fosinoprilat-d7 into these systems presents a promising frontier for more efficient and precise pharmacokinetic and metabolic analyses.

Microfluidic devices can automate and integrate various analytical steps, such as sample pretreatment, separation, and detection, onto a single chip. nih.govnih.gov In this context, this compound would serve as a robust internal standard for the quantification of Fosinoprilat (B1673573) in minute biological samples. The ability to perform rapid, automated analyses on picoliter- to nanoliter-scale volumes is particularly advantageous in scenarios where sample availability is limited, such as in pediatric studies or when analyzing cellular metabolites. nih.govnih.gov

Recent developments in microfluidic platforms include their coupling with mass spectrometry, creating powerful analytical systems that combine the separation efficiency of microfluidics with the sensitive and specific detection of mass spectrometry. capitalbiotechnology.comnih.gov The use of this compound in such integrated systems would ensure the accuracy and reliability of quantitative data, a critical aspect of regulatory bioanalysis. nih.gov Furthermore, the development of 3D cell culture models on microfluidic chips, often termed "organs-on-chips," provides a more physiologically relevant environment for studying drug metabolism and efficacy. scienceopen.comcapitalbiotechnology.com this compound can be instrumental in these systems for precise quantification of Fosinoprilat and its metabolites, offering deeper insights into drug disposition at the cellular and tissue level. nih.gov

Table 1: Comparison of Conventional vs. Microfluidic Bioanalysis for this compound

| Feature | Conventional Bioanalysis (e.g., HPLC-MS) | Microfluidic-Based Bioanalysis |

| Sample Volume | Microliters to Milliliters | Nanoliters to Picoliters |

| Analysis Time | Hours | Minutes |

| Reagent Consumption | High | Low |

| Throughput | Low to Medium | High |

| Automation | Partial | Fully Integrated |

| Portability | Limited | High |

| Cost per Sample | Higher | Potentially Lower |

Integration into Systems Pharmacology and Quantitative Systems Toxicology Approaches

Systems pharmacology and quantitative systems toxicology (QST) are emerging disciplines that utilize computational modeling to understand the complex interactions between drugs, biological systems, and disease processes. certara.comnih.govnih.gov These approaches aim to predict drug efficacy and toxicity by integrating data from various levels of biological organization, from molecular interactions to whole-body responses. nih.gov

This compound, by enabling precise and accurate quantification of Fosinoprilat, can provide high-quality data essential for the development and validation of systems pharmacology models of the renin-angiotensin system. nih.govnih.gov These models can simulate the effects of Fosinoprilat on blood pressure regulation and other physiological processes, helping to optimize dosing regimens and predict patient responses.

In the realm of QST, accurate pharmacokinetic data is crucial for building models that can predict potential adverse drug reactions. nih.govbusinesswire.com For instance, by providing reliable data on Fosinoprilat exposure, this compound can contribute to the development of QST models that assess the risk of drug-induced toxicities. nih.gov This is particularly relevant for understanding the off-target effects of ACE inhibitors and for identifying patient populations that may be more susceptible to adverse events. The integration of pharmacokinetic data obtained using this compound with in vitro toxicity data and computational models can lead to a more comprehensive understanding of the safety profile of Fosinopril (B1673572).

Development of Novel Isotopic Variants for Specialized Research Questions

While this compound is a valuable tool, the development of novel isotopic variants of Fosinoprilat could address more specialized research questions. The strategic placement of stable isotopes at different positions within the Fosinoprilat molecule can provide deeper insights into its metabolic fate and mechanisms of action.

For example, labeling specific sites of metabolic transformation, such as the ester group that is cleaved to form Fosinoprilat from Fosinopril, could allow for detailed studies of the enzymes involved in this bioactivation process. smpdb.ca Similarly, isotopic labeling of different parts of the molecule could help to elucidate the pathways of its elimination, which involves both renal and hepatic routes. nih.gov

Furthermore, the kinetic isotope effect (KIE), where the substitution of an atom with its heavier isotope can alter the rate of a chemical reaction, can be exploited to study the mechanism of ACE inhibition. researchgate.net By synthesizing Fosinoprilat variants with isotopes at or near the phosphinate group that binds to the active site of ACE, researchers could probe the transition state of the enzyme-inhibitor interaction. drugs.com This could provide fundamental insights into the binding kinetics and dynamics of ACE inhibitors. The development of such novel isotopic variants would require sophisticated synthetic chemistry but could yield invaluable information for the design of next-generation RAS modulators.

Table 2: Potential Applications of Novel Fosinoprilat Isotopic Variants

| Isotopic Variant | Research Application |

| Site-Specific Labeled Fosinoprilat | Elucidation of metabolic pathways and enzyme kinetics. |

| Heavy Atom Labeled Fosinoprilat | Mechanistic studies of ACE inhibition via Kinetic Isotope Effect. |

| Multi-Isotope Labeled Fosinoprilat | Advanced tracer studies for in vivo drug disposition. |

Contribution to Fundamental Mechanistic Understanding of Renin-Angiotensin System Modulators

A thorough understanding of the renin-angiotensin system (RAS) is fundamental to cardiovascular medicine. nih.govnih.gov Fosinoprilat, as an ACE inhibitor, plays a crucial role in modulating this system by preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. smpdb.cadrugs.com The precise measurement of Fosinoprilat concentrations in various biological matrices, facilitated by this compound, is essential for studies aimed at elucidating the detailed mechanisms of RAS modulation.

By enabling accurate quantification, this compound supports research investigating the downstream effects of ACE inhibition, such as changes in plasma renin activity, aldosterone (B195564) levels, and bradykinin (B550075) concentrations. smpdb.ca These measurements are critical for understanding the full spectrum of pharmacological effects of Fosinopril and other ACE inhibitors.

Moreover, the use of this compound in preclinical and clinical studies can help to correlate drug exposure with pharmacodynamic responses, providing a clearer picture of the dose-response relationship. This information is vital for establishing the therapeutic window of Fosinopril and for understanding the variability in patient responses. Ultimately, the data generated using this compound contributes to a more comprehensive and quantitative understanding of how RAS modulators exert their therapeutic effects, paving the way for more personalized and effective treatments for hypertension and heart failure. nih.govresearchgate.net

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s preclinical efficacy data?

- Methodological Answer: Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Use blinded data collection and randomization in animal studies. Disclose all conflicts of interest (e.g., funding from isotope suppliers). Perform sensitivity analyses to test robustness of conclusions against outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.